

Comparative study of Dicyclohexylamine benzoate and sodium benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicyclohexylamine benzoate*

Cat. No.: *B3049870*

[Get Quote](#)

A Comparative Analysis of **Dicyclohexylamine Benzoate** and Sodium Benzoate

In the realm of chemical compounds with applications spanning industrial and pharmaceutical sectors, **dicyclohexylamine benzoate** and sodium benzoate present distinct profiles. While sodium benzoate is a widely recognized food and pharmaceutical preservative with a wealth of available research, **dicyclohexylamine benzoate** is a less common compound, primarily utilized in specialized industrial applications such as corrosion inhibition. This guide provides a comparative overview of their physicochemical properties, antimicrobial efficacy, mechanisms of action, and safety profiles, based on available scientific data.

Physicochemical Properties

A fundamental comparison of **dicyclohexylamine benzoate** and sodium benzoate begins with their basic chemical and physical characteristics. Sodium benzoate is a salt of a strong base (sodium hydroxide) and a weak acid (benzoic acid), rendering it highly soluble in water. In contrast, **dicyclohexylamine benzoate** is the salt of a strong organic base (dicyclohexylamine) and a weak acid (benzoic acid)[1].

Property	Dicyclohexylamine Benzoate	Sodium Benzoate
Molecular Formula	C19H29NO2 ^{[2][3]}	C7H5NaO2 ^[4]
Molecular Weight	303.4 g/mol ^[2]	144.12 g/mol ^[5]
Appearance	White powder	White granular or crystalline powder ^{[4][6]}
Solubility	Limited solubility in water, soluble in organic solvents ^[7]	Highly soluble in water (50-62.7 g/100 mL at 25°C), slightly soluble in alcohol ^{[4][8]}
Melting Point	Not specified	>300 °C ^[4]
pH of Aqueous Solution	Mildly alkaline ^[1]	Around 8 ^{[5][9]}

Antimicrobial Efficacy

Sodium benzoate is extensively used as a preservative due to its well-documented antimicrobial properties. Its efficacy is highest in acidic conditions (pH 2.5-4.0), where it converts to benzoic acid, the active antimicrobial form^{[4][9]}. It is effective against a broad spectrum of microorganisms, including yeasts, molds, and bacteria^{[10][11]}.

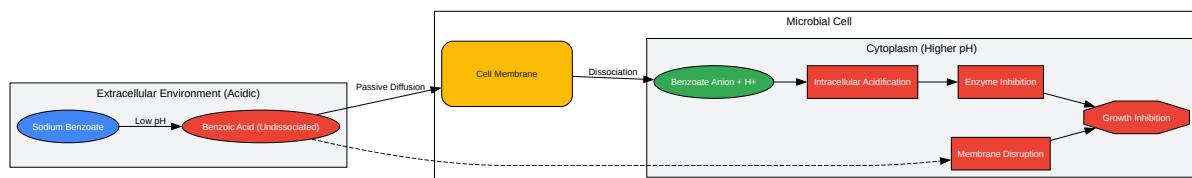

Information on the antimicrobial activity of **dicyclohexylamine benzoate** is scarce. However, its parent amine, dicyclohexylamine, has demonstrated antibacterial properties by inhibiting spermidine synthase^[7].

Table 2: Minimum Inhibitory Concentration (MIC) Data

Organism	Sodium Benzoate MIC	Dicyclohexylamine Benzoate MIC
Escherichia coli	400 mg/mL[12]	No data available
Staphylococcus aureus	400 mg/mL[12]	No data available
Bacillus subtilis	400 mg/mL[12]	No data available
Salmonella enteritidis	No inhibition observed[12]	No data available
Dental Plaque Microorganisms	1,446 μ M for <i>P. gingivalis</i> , <i>T. socranskii</i> , and <i>Candida albicans</i> ; 2,892 to 5,784 μ M for other organisms[13]	No data available

Mechanism of Action

The antimicrobial mechanism of benzoates is well-understood. In an acidic environment, the undissociated, lipophilic benzoic acid passes through the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons that lower the intracellular pH. This acidification, along with the disruption of the cell membrane and inhibition of key metabolic enzymes, ultimately leads to the cessation of microbial growth[9][14][15].

[Click to download full resolution via product page](#)

Antimicrobial mechanism of benzoates.

Experimental Protocols

A standard method for evaluating antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

Workflow for MIC determination.

Safety and Toxicology

The safety profiles of sodium benzoate and **dicyclohexylamine benzoate** differ significantly based on available data. Sodium benzoate is designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food preservative at concentrations up to 0.1%[\[10\]](#)[\[16\]](#)[\[17\]](#). The acceptable daily intake (ADI) is 0-5 mg/kg of body weight[\[10\]](#)[\[17\]](#). However, concerns have been raised about the formation of benzene, a carcinogen, in the presence of ascorbic acid (vitamin C), although levels in beverages are generally considered low[\[10\]](#)[\[16\]](#)[\[18\]](#). Some studies have also suggested a link between sodium benzoate consumption and hyperactivity in children, inflammation, and oxidative stress[\[17\]](#)[\[18\]](#)[\[19\]](#).

Toxicological data for **dicyclohexylamine benzoate** is not readily available. However, its constituent, dicyclohexylamine, is classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage[\[20\]](#). The oral LD50 in rats for dicyclohexylamine is approximately 200 to 373 mg/kg body weight[\[21\]](#).

Table 3: Comparative Safety Profiles

Aspect	Dicyclohexylamine Benzoate	Sodium Benzoate
Regulatory Status	No specific GRAS status found.	Generally Recognized as Safe (GRAS) by the FDA[10][16][17].
Acute Toxicity	No data for the salt. Dicyclohexylamine is toxic with an oral LD50 (rat) of ~200-373 mg/kg[21].	Low acute toxicity. The International Programme on Chemical Safety found no adverse effects in rats at doses of 647–825 mg/kg of body weight per day[16].
Health Concerns	Based on dicyclohexylamine, potential for severe skin/eye damage and toxicity upon ingestion or dermal contact[20].	Formation of benzene in the presence of vitamin C[10][16][18]. Potential links to hyperactivity in children, inflammation, and oxidative stress[17][18][19]. Allergic reactions can occur in sensitive individuals[11].

Conclusion

This comparative analysis underscores the distinct roles and characteristics of **dicyclohexylamine benzoate** and sodium benzoate. Sodium benzoate is a well-characterized and widely approved preservative with extensive data supporting its use, despite some ongoing safety discussions. **Dicyclohexylamine benzoate**, on the other hand, is a compound with limited publicly available data regarding its antimicrobial efficacy and safety, with its properties largely inferred from its constituent components. For researchers and drug development professionals, sodium benzoate remains a benchmark preservative, while **dicyclohexylamine benzoate** may warrant further investigation for specialized applications, provided that comprehensive safety and efficacy studies are conducted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dicyclohexylamine benzoate | 22355-34-6 | Benchchem [benchchem.com]
- 2. Benzoic acid, compd. with N-cyclohexylcyclohexanamine (1:1) | C19H29NO2 | CID 168040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scimlifify.com [scimlifify.com]
- 4. Sodium benzoate | 532-32-1 [chemicalbook.com]
- 5. justlonghealth.com [justlonghealth.com]
- 6. Physical and chemical properties of sodium benzoate - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 7. Dicyclohexylamine: Overview, Antibacterial Activity and Detection Method_Chemicalbook [chemicalbook.com]
- 8. Sodium benzoate - Sciencemadness Wiki [sciencemadness.org]
- 9. justlonghealth.com [justlonghealth.com]
- 10. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium Benzoate and Benzoic Acid (2020) | John R. Chipley | 164 Citations [scispace.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. medicaljournalssweden.se [medicaljournalssweden.se]
- 14. benchchem.com [benchchem.com]
- 15. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]
- 16. Sodium benzoate - Wikipedia [en.wikipedia.org]
- 17. Sodium Benzoate: Uses, Dangers, and Safety [healthline.com]
- 18. Sodium Benzoate: Safety and Side Effects [webmd.com]

- 19. Understanding the Hazards of Sodium Benzoate in Food Products and Its Effects [tengerchemical.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. bgrci.de [bgrci.de]
- To cite this document: BenchChem. [Comparative study of Dicyclohexylamine benzoate and sodium benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3049870#comparative-study-of-dicyclohexylamine-benzoate-and-sodium-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com